molecular formula C20H28O5 B12421742 14-Deoxy-11-oxoandrographolide

14-Deoxy-11-oxoandrographolide

Cat. No.: B12421742
M. Wt: 348.4 g/mol
InChI Key: WZHWNAKOQGIEEB-NDLGOLERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the oxidation of andrographolide using reagents such as chromium trioxide or potassium permanganate . The reaction conditions typically include an acidic or neutral medium and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of andrographolide from Andrographis paniculata, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) . The chemical modification involves oxidation and other reactions to convert andrographolide to this compound.

Chemical Reactions Analysis

Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:

    Oxidation: Conversion of andrographolide to this compound.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, acidic or neutral medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under controlled temperatures and solvents.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

14-Deoxy-11-oxoandrographolide is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include:

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one

InChI

InChI=1S/C20H28O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,15-17,21,23H,1,4-6,8-11H2,2-3H3/t15-,16+,17-,19+,20-/m0/s1

InChI Key

WZHWNAKOQGIEEB-NDLGOLERSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C(=O)CC3=CCOC3=O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CCOC3=O)(C)CO)O

Origin of Product

United States

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